1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one
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Overview
Description
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one is an organic compound with the molecular formula C13H18O3 It is characterized by a phenyl ring substituted with a hydroxy group and a methoxyethyl group, along with a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxyphenylacetic acid with butanone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
2-Hydroxy-5-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the butanone moiety.
Uniqueness: 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one is unique due to the presence of both a hydroxy and methoxyethyl group on the phenyl ring, along with the butanone moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-4-12(14)11-9-10(7-8-16-2)5-6-13(11)15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
InChI Key |
DMXLNQFOVUKRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)CCOC)O |
Origin of Product |
United States |
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